![molecular formula C23H16ClN5O4S B2609882 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate CAS No. 325996-11-0](/img/structure/B2609882.png)
5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
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Overview
Description
1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms . 1,3,4-Oxadiazole derivatives possess remarkable biological properties; they can be used as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .
Synthesis Analysis
In a series of studies, a new 2,5-disubstituted 1,3,4-oxadiazole was synthesized in search of potential therapeutics for cancer . The anticancer activities were evaluated on a panel of 60 cell lines by the National Cancer Institute according to its own screening protocol .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a furan ring with two methane (–CH=) groups and is replaced by two pyridine types of nitrogen (–N=) atoms .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of actions such as growth factors, enzymes, kinases, etc .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific compound. For instance, the yield and melting point of a specific 1,3,4-oxadiazole derivative were reported as 58% and 158–160 C, respectively .
Scientific Research Applications
Synthesis and Mesomorphic Behavior
A series of 1,3,4-oxadiazole derivatives have been synthesized, characterized, and their phase behaviors investigated, revealing cholesteric and nematic/smectic A mesophases. These findings highlight the compound's utility in the development of new materials with specific liquid crystalline properties, contributing to advances in displays and photonic devices (Han, Wang, Zhang, & Zhu, 2010).
Antimicrobial Evaluation
Research into substituted 1,3,4-oxadiazoles, including similar compounds, has identified several with promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. These studies suggest potential for the development of new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Corrosion Inhibition
The application of oxadiazole derivatives in corrosion inhibition has been explored, demonstrating significant efficacy in protecting mild steel in acidic environments. This research opens pathways for the formulation of more effective corrosion inhibitors, essential for extending the lifespan of metal components in industrial systems (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Energetic Materials Development
Studies have shown that 1,3,4-oxadiazoles, through efficient synthesis methods, yield compounds with high-energy properties. These materials have potential applications in the development of explosives and propellants, contributing to both civilian and military technologies (Wang, Zhang, Zhang, Killian, Jabeen, Pillai, Pillai, Berman, Mathelier, Sibble, Yeung, Zhou, Steel, Hall, & Katritzky, 2015).
Fluoride Chemosensors
Research into 1,3,4-oxadiazole derivatives has led to the development of novel anion sensors for fluoride, demonstrating significant changes in colorimetric and optical properties upon interaction. These sensors have potential applications in environmental monitoring and public health, facilitating the detection of fluoride levels in various settings (Ma, Li, Zong, Men, & Xing, 2013).
Mechanism of Action
properties
IUPAC Name |
(5-benzyl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O4S/c24-17-8-6-16(7-9-17)21(30)22(27-25-18-10-12-19(13-11-18)29(31)32)34-23-28-26-20(33-23)14-15-4-2-1-3-5-15/h1-13,25H,14H2/b27-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMJSZXSHZQFI-HPNDGRJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)S/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate |
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